molecular formula C11H11NOS B2841084 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole CAS No. 1421262-55-6

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole

Cat. No. B2841084
CAS RN: 1421262-55-6
M. Wt: 205.28
InChI Key: USEIKZJSIKCYCW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a thiazole derivative. Thiazole is a heterocyclic compound that has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It has been found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, a similar compound, has been reported . It was prepared using an established method . The reaction procedure involved the condensation reaction of dithiooxamides with aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole consists of a thiazole ring, which is a five-membered ring of four carbon atoms, one nitrogen atom, and one sulfur atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thermal behavior of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole was investigated, and it was found that decomposition occurs in two stages which correspond to removal of both phenolic rings and degradation of the remaining core structure .

Scientific Research Applications

  • Biomedical Research Anti-Inflammatory Activity: 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole has been investigated for its anti-inflammatory properties. Researchers have explored its potential to modulate inflammatory pathways and mitigate inflammation-related diseases. Antioxidant Properties: The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health and protecting against chronic diseases. Anti-Cancer Potential: Studies have explored the anti-cancer effects of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole. It may interfere with cancer cell growth, proliferation, and survival mechanisms.
  • Chemical Synthesis and Methodologies

    • Researchers have developed synthetic methodologies to produce thiazole derivatives, including 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole. These methods allow efficient access to this compound for further investigations .

    Antimicrobial Activity

    • Specific derivatives of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole have demonstrated significant antibacterial effects. For instance, (S)-2-(2’-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole and ®-2-(2’-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole exhibited inhibition against pathogens such as Xanthomonas campestris, Pseudomonas syringae, and Bacillus cereus .
  • Toxicity and Safety Considerations Understanding the compound’s toxicity profile is essential for safe handling in scientific experiments. Researchers have assessed its safety and potential adverse effects.
  • Current State of Research and Future Directions Ongoing studies continue to explore novel applications and optimize the compound’s properties. Researchers aim to uncover additional therapeutic uses and address any limitations.

properties

IUPAC Name

2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-11(12-8(2)14-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEIKZJSIKCYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole

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